3-benzamido-N,N-diethylbenzamide
Description
Properties
IUPAC Name |
3-benzamido-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-20(4-2)18(22)15-11-8-12-16(13-15)19-17(21)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWBMBVSAFKJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzamido-N,N-diethylbenzamide typically involves the condensation of 3-aminobenzamide with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common catalysts used include copper-based metal-organic frameworks, which promote oxidative coupling reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact. Techniques such as ultrasonic irradiation and the use of solid acid catalysts have been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Benzamido-N,N-diethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-Benzamido-N,N-diethylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor in the development of pharmaceutical agents.
Industry: It finds applications in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-benzamido-N,N-diethylbenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
2-Benzoyl-N,N-diethylbenzamide (BDB)
- Molecular Formula: C₁₇H₁₉NO₂ .
- Structural Differences : BDB substitutes the benzamido group with a benzoyl group (–CO–C₆H₅) at the second position.
- Polymorphism : BDB exhibits three polymorphic forms (I, II, III) with distinct crystal packing due to variations in torsion angles (e.g., dihedral angles between phenyl and diethylamide groups decrease from 82.2° in form I to ~41° in forms II/III). These differences influence solubility and thermal stability, critical for formulation in drug delivery .
- Synthesis : Synthesized in 77% yield via a route involving nucleophilic substitution and recrystallization .
3-Chloro-N,N-diethylbenzamide
- Molecular Formula: C₁₁H₁₄ClNO .
- Substituent Effects : The chlorine atom at the third position increases lipophilicity (logP ~2.5 estimated) compared to the polar benzamido group in the target compound. This enhances membrane permeability but may reduce aqueous solubility .
- Applications : Serves as a scaffold in medicinal chemistry due to its modular structure .
3-Amino-N,N-dibenzylbenzamide
- Molecular Formula : C₂₁H₂₀N₂O .
- Functional Group: An amino (–NH₂) group replaces the benzamido moiety, enabling hydrogen bonding with biological targets.
- Synthetic Efficiency : Achieves a 95% yield via optimized condensation reactions, highlighting superior synthetic accessibility compared to the target compound’s multi-step synthesis .
3-Methoxy-N,N-dimethylbenzamide
- Molecular Formula: C₁₀H₁₃NO₂ .
- Electronic Effects : The methoxy (–OCH₃) group is electron-donating, contrasting with the electron-withdrawing benzamido group. This alters reactivity in electrophilic substitution reactions and metabolic stability .
Q & A
Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?
- Methodological Answer : Normalize data to cell doubling times and membrane permeability (measured via trypan blue exclusion). Use multi-omics approaches (transcriptomics/proteomics) to identify cell-specific target expression (e.g., differential CYP450 activity). Include positive controls (e.g., doxorubicin) and replicate across ≥3 independent experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
